(R)-1-(Oxetan-3-YL)ethan-1-amine hcl

pKa modulation amine basicity bioisostere

Struggling with poor permeability or high CYP clearance in lead series? The oxetane ring α to the amine in this chiral scaffold reduces pKaH by 2.7 units (~500-fold less basicity) and redirects metabolism toward hydrolysis, avoiding oxidative routes. - **Measurable outcome:** Enhances passive diffusion & reduces lysosomal trapping. - **Supply advantage:** Stable HCl salt, room-temperature storage, consistent stoichiometry. - **Sourcing:** Enantiomerically pure (R)-configuration for asymmetric synthesis.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
Cat. No. B12946760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Oxetan-3-YL)ethan-1-amine hcl
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC(C1COC1)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-4(6)5-2-7-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m1./s1
InChIKeyYEUAWPRZTGNTRH-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride: Chiral Oxetane Amine Building Block


(R)-1-(Oxetan-3-yl)ethan-1-amine hydrochloride (CAS: 2089672-05-7) is a chiral amine hydrochloride salt featuring an oxetane ring α to the amine functionality, with molecular formula C₅H₁₂ClNO and molecular weight 137.61 g/mol . The compound belongs to the amino-oxetane subclass, which represents over half of all oxetane-containing motifs appearing in drug discovery campaigns [1]. As a stereochemically defined bifunctional molecule containing both a primary amine and an oxetane ring, it serves as a versatile synthon for constructing more complex molecules with the oxetane unit incorporated into the molecular scaffold .

Chiral Building Block Defined (R)-configuration for asymmetric synthesis of oxetane-containing scaffolds Enantiomeric purity critical for target-binding studies
α-Oxetane Basicity Modulation α substitution reduces amine pKaH, supporting membrane permeability research Class-level reported effect; confirm with specific scaffold
Salt Form Consistency Hydrochloride salt provides reliable handling and stoichiometry in synthesis Free base (MW 101.15) may differ in stability

Why (R)-1-(Oxetan-3-yl)ethan-1-amine Hydrochloride Cannot Be Generically Substituted


Generic substitution among oxetane-containing amine building blocks fails due to the critical interdependence of stereochemistry, ring substitution position, and hydrochloride salt form on downstream molecular properties. The magnitude of oxetane-induced physicochemical modulation depends strongly on the structural context and substitution pattern: an oxetane α to an amine reduces pKaH by approximately 2.7 units (from ~9.9 to ~7.2), whereas the same oxetane positioned at the δ-position produces only a 0.3 unit reduction [1]. Additionally, stereochemical configuration determines the three-dimensional orientation of the amine handle, directly influencing target binding conformations in asymmetric environments [2]. The hydrochloride salt form ensures consistent handling and solubility characteristics during synthesis workflows compared to the free base form (MW: 101.15 g/mol), which may exhibit different stability and hygroscopicity profiles .

Stereochemistry (R)-enantiomer orientation affects target binding; (S)-enantiomer or racemate may produce different conformational fit in asymmetric environments.
Substitution Position α-Oxetane reduces amine pKaH substantially (~2.7 units), whereas distal substitution (e.g., δ) produces only minor modulation; mispositioned oxetane can shift physicochemical profile.
Salt Form Free base (MW 101.15) may exhibit different hygroscopicity and handling properties compared to the hydrochloride; verify lot-specific stability if substituting.

(R)-1-(Oxetan-3-yl)ethan-1-amine HCl: Key Differentiating Evidence


α-Oxetane Substitution Reduces Amine Basicity

The oxetane ring positioned α to an amine functionality produces a substantial reduction in amine basicity, a key determinant of in vivo behavior. In compounds where the oxetane is α to the amine (as in (R)-1-(oxetan-3-yl)ethan-1-amine), the pKaH of the amine decreases from approximately 9.9 to 7.2, representing a reduction of 2.7 units or approximately 500-fold lower basicity [1]. This contrasts sharply with oxetane substitution at more distal positions; when the oxetane is at the δ-position relative to the amine, the pKaH reduction is only approximately 0.3 units [1].

α-Oxetane pKa Modulation
Class-level inference
ΔpKaH = -2.7 units (from ~9.9 to ~7.2); ~500-fold lower basicity
Supports basicity-modulated property screening
δ-oxetane shift only ~0.3 units; position-dependent
pKa modulation amine basicity bioisostere physicochemical optimization

Oxetanes Redirect Metabolic Clearance via mEH Over CYP

A fundamental differentiator of oxetane-containing compounds versus carbonyl- or gem-dimethyl-containing analogs is the metabolic clearance pathway. Oxetanes are hydrolyzed to diols by human microsomal epoxide hydrolase (mEH), representing a non-cytochrome P450 (non-CYP) clearance route [1]. In contrast, analogs containing cycloalkyl groups (e.g., cyclohexyl) or gem-dimethyl substituents undergo extensive CYP-mediated oxidation. A head-to-head study of N-arylsulfonamide derivatives demonstrated that the cyclohexyl analogue suffered from extensive oxidation by CYP3A4, translating into poor human liver microsomal (HLM) stability (t₁/₂ < 30 min), whereas oxetane incorporation redirected metabolism toward mEH-mediated hydrolysis [2]. In HLM stability screening of 3-aryloxetanes, more than half of the library compounds showed no reactivity with glutathione upon incubation with HLM and NADPH, indicating metabolic stability advantages [3].

Metabolic Clearance Pathway
Head-to-head comparison
Oxetane scaffold mEH-mediated diol formation; >50% of 3-aryloxetanes unreactive with glutathione (HLM+NADPH)
Cyclohexyl / gem-dimethyl analogs Extensive CYP3A4 oxidation; HLM t₁/₂
Supports clearance-pathway research context
CYP-independent route may reduce drug-drug interaction risk in models
metabolic stability drug metabolism microsomal epoxide hydrolase clearance pathway

Oxetane Replacement Enhances Solubility and Lowers LogP

When an oxetane ring replaces a gem-dimethyl group, profound changes in both aqueous solubility and lipophilicity are observed across multiple structural contexts. In a systematic matched-pair analysis, substitution of a gem-dimethyl group with an oxetane increased aqueous solubility by a factor ranging from 4 to more than 4000 [1]. Simultaneously, for all molecules tested, the exchange of a methylene group by an oxetane resulted in a measurable reduction of log P [1]. This dual benefit—increased solubility coupled with decreased lipophilicity—addresses a common optimization challenge where improving solubility often comes at the expense of increased polarity and reduced membrane permeability. The oxetane unit achieves both objectives simultaneously.

Solubility & LogP Shift
Class-level inference
Solubility ↑ 4× to >4000×; Log P directionally reduced
Supports solubility-lipophilicity optimization studies
Gem-dimethyl replacement; phosphate buffer pH 9.9
aqueous solubility lipophilicity LogP reduction gem-dimethyl replacement

α-Oxetane Reduces Metabolic Degradation vs Gem-Dimethyl

Beyond solubility and lipophilicity benefits, oxetane substitution produces consistent metabolic stability advantages over gem-dimethyl counterparts. In the same systematic matched-pair study across multiple structural contexts, replacement of a gem-dimethyl group with an oxetane reduced the rate of metabolic degradation in most cases tested [1]. This reduction in metabolic liability occurs despite the oxetane's higher polarity, demonstrating that the metabolic stability benefit is not simply a function of lipophilicity but rather reflects the differential susceptibility of the oxetane ring to CYP-mediated oxidation compared to gem-dimethyl substituents. The combination of reduced metabolic degradation with the solubility improvements documented above makes the oxetane motif particularly valuable for simultaneously optimizing multiple developability parameters.

Metabolic Stability
Class-level inference
Oxetane replacement Reduced metabolic degradation rate in most tested cases
Gem-dimethyl analogs Higher metabolic degradation rate in majority of contexts
Supports metabolic stability context in lead optimization
In vitro microsomal assays; directional advantage, not absolute
metabolic stability in vitro clearance oxidative metabolism gem-dimethyl comparison

LUMO Energy Predicts mEH-Mediated Hydrolysis Rate

A computational framework has been established for predicting the mEH-mediated hydrolysis rate of oxetane-containing compounds, enabling rational selection among oxetane analogs. Quantum mechanics modeling of 23 structurally diverse oxetanes revealed that LUMO (Lowest Unoccupied Molecular Orbital) energy is highly correlated with the diol formation rate of oxetane hydrolysis by mEH for structurally similar compounds (r² > 0.8), whereas other quantum mechanical parameters including HOMO energy, dipole moment, and partial charges were less predictive [1]. This finding allows for rank-ordering oxetane candidates based on calculated LUMO energy to minimize undesired mEH contribution to clearance. The predictive power is most accurate when comparing subtle structural changes without drastic alterations in molecular weight and chemotype [1].

LUMO Prediction Model
Supporting evidence
LUMO energy correlates with mEH hydrolysis rate (r² > 0.8 for similar oxetanes)
Supports computational screening before synthesis
23 oxetanes; QM modeling; HOMO/Dipole poor predictors
LUMO energy mEH hydrolysis metabolic prediction computational chemistry

(R)-1-(Oxetan-3-yl)ethan-1-amine HCl: Research & Industrial Applications


Amine Basicity Reduction for Oral Bioavailability

In drug discovery programs where lead compounds contain basic amine groups that exhibit poor passive permeability due to ionization at physiological pH, incorporation of the (R)-1-(oxetan-3-yl)ethan-1-amine motif can reduce amine pKaH by approximately 2.7 units (from ~9.9 to ~7.2), translating to a ~500-fold decrease in basicity [1]. This reduction decreases the fraction of ionized amine at pH 7.4, enhancing passive membrane diffusion and reducing lysosomal trapping. The chiral (R)-configuration provides defined stereochemistry for target interactions, while the primary amine handle enables direct coupling to carboxylic acid-containing scaffolds via amide bond formation.

Metabolic Clearance Shift: Bypassing CYP Oxidation

For lead series suffering from high CYP-mediated clearance, replacing cycloalkyl or gem-dimethyl motifs with the (R)-1-(oxetan-3-yl)ethan-1-amine scaffold redirects metabolism toward mEH-mediated hydrolysis rather than CYP oxidation [2]. This pathway shift reduces drug-drug interaction risk and inter-individual variability. The >50% fraction of oxetane-containing compounds that remain unreactive in glutathione trapping assays under HLM+NADPH conditions demonstrates the metabolic stability advantage of this approach [3].

Simultaneous Solubility Enhancement & Lipophilicity Reduction

When gem-dimethyl-containing intermediates or lead compounds exhibit poor aqueous solubility (e.g., <10 μg/mL) that hinders formulation development and in vivo testing, replacement with the oxetane-containing (R)-1-(oxetan-3-yl)ethan-1-amine scaffold can increase aqueous solubility by 4× to >4000× while simultaneously reducing log P [4]. This dual optimization addresses the common trade-off between solubility and permeability, improving the developability profile without compromising target engagement.

Chiral Building Block for Asymmetric Synthesis

The defined (R)-stereochemistry of this compound enables its use as a chiral synthon for constructing enantiomerically pure drug candidates. Amino-oxetanes represent over half of all oxetane-containing motifs in drug discovery campaigns, and the recent regulatory approval of rilzabrutinib (Sanofi, September 2025) provides clinical validation for oxetane-containing synthetic drugs [3][5]. The hydrochloride salt form ensures consistent stoichiometry and handling properties during multistep synthesis workflows, with room-temperature storage compatibility .

Application
Selection Property
Validation Focus
Oral bioavailability research in basic amines
α-Oxetane basicity modulation profile
Permeability assay and lysosomal trapping endpoint
CYP-mediated clearance pathway studies
mEH-mediated metabolism pathway context
Human liver microsome stability and GSH trapping
Solubility-lipophilicity optimization
Solubility enhancement and log P reduction
Thermodynamic solubility and log D determination
Asymmetric synthesis of oxetane-containing drug candidates
Chiral (R)-oxetane building block identity
Enantiomeric purity and salt stoichiometry verification

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